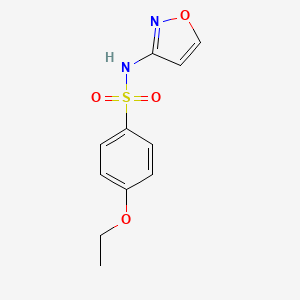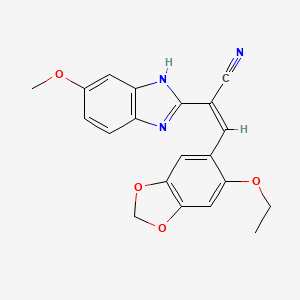
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic properties. U-47700 belongs to the class of synthetic opioids that are structurally similar to morphine and fentanyl. The chemical structure of U-47700 consists of a piperidine ring, which is a common structural motif found in many opioids.
Wirkmechanismus
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide binds to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. The binding of N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide to the mu-opioid receptor results in the activation of the receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. This leads to the analgesic and euphoric effects associated with the use of N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide.
Biochemical and Physiological Effects
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and pupillary constriction. N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has also been shown to produce a range of cardiovascular effects, including bradycardia, hypotension, and tachycardia.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has several advantages for use in laboratory experiments. It is a potent analgesic that can be used to study the mechanisms of pain and pain relief. N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide is also a useful tool for studying the mu-opioid receptor and its role in the effects of opioids. However, N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has several limitations for use in laboratory experiments. It is a highly potent and addictive drug that can be dangerous if not handled properly. It is also illegal in many countries, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide. One area of research is the development of new opioids that are safer and more effective than N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide. Another area of research is the development of new treatments for opioid addiction that do not involve the use of opioids. Finally, research on the long-term effects of N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide use is needed to fully understand the risks associated with this drug.
Conclusion
In conclusion, N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic properties. It has been the subject of numerous scientific studies and has been shown to be effective in the treatment of chronic pain, neuropathic pain, and cancer pain. N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has several advantages for use in laboratory experiments, but also has several limitations. Further research is needed to fully understand the risks and benefits associated with this drug.
Synthesemethoden
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide is synthesized by the reaction of 4-methylbenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by reduction with sodium borohydride. The resulting product is then reacted with piperidine to form N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide. The synthesis of N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has been the subject of numerous scientific studies due to its potent analgesic properties. It has been shown to be effective in the treatment of chronic pain, neuropathic pain, and cancer pain. N~1~,N~1~-dimethyl-N~3~-(4-methylphenyl)-1,3-piperidinedicarboxamide has also been studied for its potential use in the treatment of addiction to other opioids, such as heroin and fentanyl.
Eigenschaften
IUPAC Name |
1-N,1-N-dimethyl-3-N-(4-methylphenyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-6-8-14(9-7-12)17-15(20)13-5-4-10-19(11-13)16(21)18(2)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRGJMWKMVAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)



![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
![N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)


![1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381639.png)